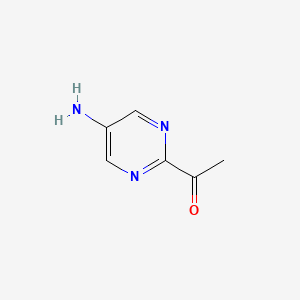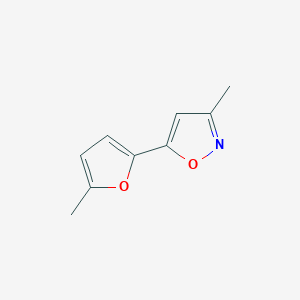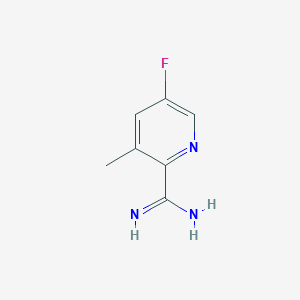
5-Fluoro-3-methylpicolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-methylpicolinimidamide is a fluorinated organic compound with the molecular formula C7H8FN3 and a molecular weight of 153.16 g/mol . This compound is characterized by the presence of a fluorine atom, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinase enzymes, which catalyze the formation of the C-F bond under mild conditions . Another approach involves the use of boron reagents in Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of 5-Fluoro-3-methylpicolinimidamide may involve large-scale enzymatic synthesis or chemical synthesis using boron reagents. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methylpicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines.
Scientific Research Applications
5-Fluoro-3-methylpicolinimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methylpicolinimidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and bioavailability by altering its lipophilicity and metabolic stability . The exact pathways and targets are still under investigation, but the compound’s unique properties make it a promising candidate for various applications.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that shares the fluorine atom but has a different structure and mechanism of action.
5-Fluoro-5’-deoxyadenosine: Another fluorinated compound with applications in molecular imaging and pharmaceuticals.
Uniqueness
5-Fluoro-3-methylpicolinimidamide is unique due to its specific structure, which combines the properties of fluorinated compounds with the picolinimidamide scaffold. This combination results in enhanced stability, bioavailability, and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H8FN3 |
|---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
5-fluoro-3-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8FN3/c1-4-2-5(8)3-11-6(4)7(9)10/h2-3H,1H3,(H3,9,10) |
InChI Key |
AJLBKKGQTLVOPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


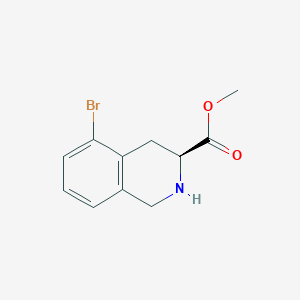
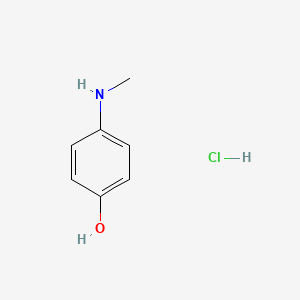


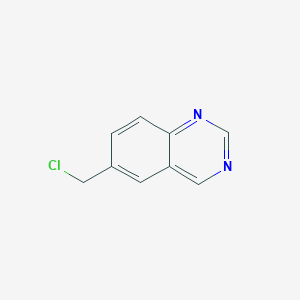
![2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665292.png)

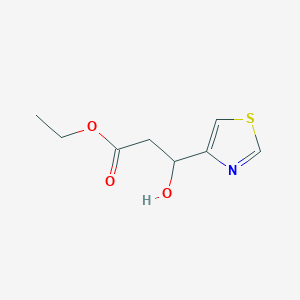
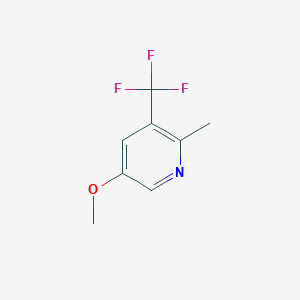
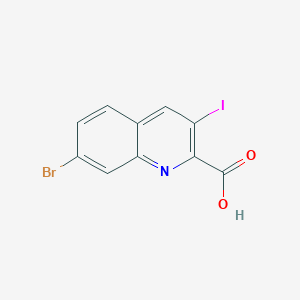
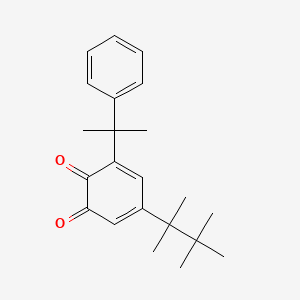
![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
